Glutamylamidoethyl indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

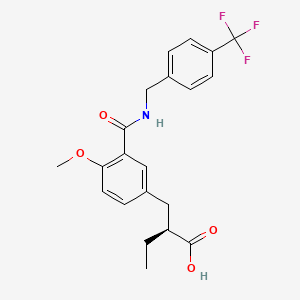

Glutamylamidoethyl indole is a synthetic dipeptide compound known for its neuroprotective properties. It is often used in cosmetic formulations for its ability to protect neuronal cells and improve skin health. The compound is a stable aqueous solution and is miscible with water, alcohols, and glycols .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of glutamylamidoethyl indole involves the coupling of an indole derivative with a glutamic acid derivative. One common method is the palladium-catalyzed Larock indole synthesis, which forms the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally benign solvents such as water. Various methodologies, including the use of transition metals, peptides, surfactants, ionic liquids, and nanoparticles, have been employed to synthesize the indole nucleus or its derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: Glutamylamidoethyl indole undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole amines .

Applications De Recherche Scientifique

Glutamylamidoethyl indole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular signaling and neuroprotection.

Medicine: It has potential therapeutic applications in treating neurodegenerative diseases due to its neuroprotective properties.

Industry: In the cosmetic industry, it is used for its anti-aging and neuroprotective effects on the skin

Mécanisme D'action

The mechanism of action of glutamylamidoethyl indole involves its interaction with neurotrophic factors such as Nerve Growth Factor (NGF). It helps in the differentiation of precursor cells into neuronal cells and protects them from apoptosis. The compound exerts its effects by binding to specific receptors on neuronal cells, thereby activating signaling pathways that promote cell survival and differentiation .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness: Glutamylamidoethyl indole is unique due to its dual role in neuroprotection and cosmetic applications. Unlike other indole derivatives, it specifically targets neuronal cells and has been shown to have a more potent neuroprotective effect than vitamin E .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, from medicine to cosmetics.

Propriétés

Numéro CAS |

478273-36-8 |

|---|---|

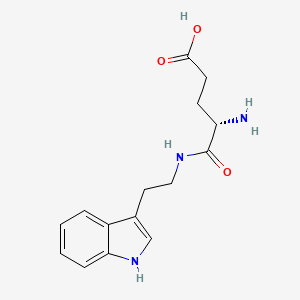

Formule moléculaire |

C15H19N3O3 |

Poids moléculaire |

289.33 g/mol |

Nom IUPAC |

(4S)-4-amino-5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H19N3O3/c16-12(5-6-14(19)20)15(21)17-8-7-10-9-18-13-4-2-1-3-11(10)13/h1-4,9,12,18H,5-8,16H2,(H,17,21)(H,19,20)/t12-/m0/s1 |

Clé InChI |

WAACXEZYKFZHHH-LBPRGKRZSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)[C@H](CCC(=O)O)N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(CCC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)